Isoxazolo[5,4-E][1,4]thiazepine
Description
The fusion of different heterocyclic rings is a powerful strategy in medicinal chemistry to create molecules with enhanced biological activity. taylorandfrancis.com Isoxazole (B147169) and thiazepine are two such heterocyclic scaffolds that have garnered considerable attention. Isoxazoles, five-membered rings with a nitrogen and an oxygen atom, are present in various natural and synthetic compounds and are known for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. taylorandfrancis.com Thiazepines, seven-membered rings containing a sulfur and a nitrogen atom, are also key components in medicinally important compounds. rsc.org The amalgamation of these two rings into a fused system like isoxazolo[5,4-e] Current time information in Bangalore, IN.buyersguidechem.comthiazepine creates a novel chemical entity with a distinct three-dimensional structure and electronic distribution, offering the potential for new and improved biological functions. smolecule.com
The exploration of novel ring fusion systems is a continuous endeavor in synthetic organic chemistry, driven by the quest for new chemical entities with unique properties. The synthesis of isoxazolo[5,4-e] Current time information in Bangalore, IN.buyersguidechem.comthiazepine and its derivatives is a testament to this exploration. Chemists have developed various synthetic routes to construct this fused system.
One common approach involves the cyclization of appropriately functionalized precursors. For instance, the formation of the isoxazolo[5,4-e] Current time information in Bangalore, IN.buyersguidechem.comthiazepine framework can be achieved by reacting 3-aminoisoxazoles with thioamides in the presence of an acid catalyst. smolecule.com Another strategy employs multicomponent reactions, which offer an efficient way to assemble complex molecules in a single step, thereby improving yields and simplifying the synthetic process. smolecule.commdpi.com Microwave-assisted synthesis has also emerged as a green and efficient method for creating fused heterocycles, including those containing isoxazole and thiazepine rings. taylorandfrancis.commdpi.com These synthetic explorations not only provide access to new compounds but also expand the toolbox of chemical reactions available to organic chemists.
The design of fused heterocycles is not merely a random process of combining different rings. It is often guided by specific hypotheses aimed at achieving desired biological activities. The principle behind fusing an isoxazole ring with a thiazepine ring is to combine the pharmacophoric features of both moieties into a single molecule. The hypothesis is that the resulting fused system may exhibit synergistic or novel biological effects that are not observed with the individual components.
For example, based on the known anticancer properties of certain isoxazole derivatives and the biological significance of the thiazepine core, researchers have designed and synthesized isoxazolo[5,4-e] Current time information in Bangalore, IN.buyersguidechem.comthiazepine derivatives with the hypothesis that they could act as potential anticancer agents. smolecule.com This hypothesis-driven approach allows for a more rational design of new drug candidates and molecular probes. The specific arrangement of the isoxazole and thiazepine rings in the fused system is also crucial, as different fusion patterns can lead to isomers with distinct biological profiles.
The unique structural and electronic features of isoxazolo[5,4-e] Current time information in Bangalore, IN.buyersguidechem.comthiazepine give rise to a diverse range of chemical reactivity and potential biological interactions. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) provides several sites for chemical modifications, allowing for the synthesis of a library of derivatives with varied physicochemical properties. smolecule.com Key reactions can include nucleophilic substitutions at the nitrogen atoms and functional group transformations through oxidation or reduction. smolecule.com
Structure
2D Structure
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-e][1,4]thiazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-4-5-3-8-9-6(5)7-1/h1-4H |
InChI Key |
ZRLMXUNJBFAOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C2C=NOC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazolo 5,4 E 1 5 Thiazepine and Its Derivatives
Strategies for Ring Closure to Form thesmolecule.comnih.govThiazepine Moiety
The formation of the seven-membered thiazepine ring is a critical step in the synthesis of Isoxazolo[5,4-e] smolecule.comnih.govthiazepine. This can be achieved through various intramolecular cyclization strategies that form either a sulfur-carbon (S-C) bond or a nitrogen-carbon (N-C) bond. Cyclocondensation reactions that form multiple bonds in a single step are also a viable approach.
Formation of the Sulfur-Carbon Bond
A key strategy for the construction of the thiazepine ring involves the intramolecular cyclization of a suitably functionalized isoxazole (B147169) precursor to form a crucial sulfur-carbon bond. This approach typically starts with an isoxazole derivative bearing both a nucleophilic thiol group and an electrophilic carbon center, positioned to facilitate a 7-membered ring closure.
One plausible synthetic route begins with a 4-amino-3-methylisoxazole derivative. The amino group can be functionalized with a side chain containing a terminal thiol. For instance, reaction with an appropriate haloalkylphthalimide followed by hydrazinolysis would yield a primary amine, which can then be converted to a thiol. Alternatively, the amino group can be reacted with an α,β-unsaturated ester, which introduces a side chain that can be subsequently converted to a thiol. The critical cyclization step would then involve the intramolecular nucleophilic attack of the thiol group onto an electrophilic carbon, which could be part of a leaving group or an activated double bond on the isoxazole ring or its side chain. Copper-catalyzed intramolecular C-S bond formation has been shown to be effective for the synthesis of fused thiazepines from thio-Ugi adducts containing a thioamide group. nih.gov This methodology could potentially be adapted for the synthesis of Isoxazolo[5,4-e] smolecule.comnih.govthiazepine.
A representative, though hypothetical, reaction is depicted below:
Hypothetical Reaction Scheme for S-C Bond Formation
| Reactant | Reagent | Product |
| 5-(2-Thioethylamino)-3-methylisoxazole-4-carbonitrile | Base (e.g., NaH) | Tetrahydroisoxazolo[5,4-e] smolecule.comnih.govthiazepine |
This table represents a hypothetical reaction based on established principles of S-C bond formation.
Construction of the Nitrogen-Carbon Bond
An alternative approach to the thiazepine ring closure focuses on the formation of a nitrogen-carbon bond. This strategy typically involves an isoxazole precursor that contains both a nucleophilic nitrogen atom (an amine or amide) and an electrophilic carbon center within the same molecule, positioned to favor a seven-membered ring formation.
A feasible synthetic pathway could start with a 4-carboxy-3-methylisoxazole. The carboxylic acid can be converted to an acyl chloride and then reacted with an aminoethanethiol (B8698679) derivative to form an amide. The terminal thiol group can then be alkylated with a suitable electrophile containing a leaving group. The key cyclization step would be an intramolecular nucleophilic substitution, where the nitrogen of the amide attacks the electrophilic carbon, displacing the leaving group to form the thiazepine ring. The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds and has been used to construct benzannulated thiazepine scaffolds from S-amino acids. nih.gov This reaction could potentially be applied to the synthesis of Isoxazolo[5,4-e] smolecule.comnih.govthiazepine derivatives.
Hypothetical Reaction Scheme for N-C Bond Formation
| Reactant | Reagent | Product |
| 4-((2-Bromoethyl)thio)ethylcarbamoyl)-3-methylisoxazole | Base (e.g., K2CO3) | Isoxazolo[5,4-e] smolecule.comnih.govthiazepine-dione |
This table represents a hypothetical reaction based on established principles of N-C bond formation.
Cyclocondensation Reactions
Cyclocondensation reactions offer an efficient route to the Isoxazolo[5,4-e] smolecule.comnih.govthiazepine core by forming two or more bonds in a single synthetic operation. These reactions typically involve the condensation of two molecules, one contributing the isoxazole framework and the other providing the atoms necessary for the thiazepine ring.
A plausible approach involves the reaction of a 4,5-difunctionalized isoxazole with a molecule containing both a thiol and an amino group, such as 2-aminoethanethiol. For example, a 4-formyl-5-chloro-3-methylisoxazole could be reacted with 2-aminoethanethiol. The reaction would likely proceed through initial formation of an imine between the aldehyde and the amino group, followed by an intramolecular nucleophilic attack of the thiol onto the carbon bearing the chlorine atom, leading to the formation of the thiazepine ring. The synthesis of pyrazolo[3,4-e] smolecule.comnih.govthiazepines has been achieved through a three-component reaction of aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in water. mdpi.com A similar strategy could be envisioned for the synthesis of the target isoxazolo-thiazepine system.
Hypothetical Reaction Scheme for Cyclocondensation
| Reactant 1 | Reactant 2 | Product |
| 4-Formyl-5-chloro-3-methylisoxazole | 2-Aminoethanethiol | 3-Methyl-7,8-dihydro-6H-isoxazolo[5,4-e] smolecule.comnih.govthiazepine |
This table represents a hypothetical reaction based on established principles of cyclocondensation reactions.
Approaches for Annulation of the Isoxazole Ring System
The construction of the isoxazole ring onto a pre-formed thiazepine or a related precursor provides an alternative synthetic paradigm. These methods often leverage the versatility of cycloaddition reactions or employ ring expansion strategies to generate the desired fused heterocyclic system.
Cycloaddition Reactions Involving Isoxazole Precursors
1,3-Dipolar cycloaddition reactions are a powerful and widely used method for the synthesis of isoxazoles. nih.govrsc.org This strategy can be adapted to construct the Isoxazolo[5,4-e] smolecule.comnih.govthiazepine system by reacting a nitrile oxide with a suitable dipolarophile incorporated into a thiazepine ring or a precursor.
A potential synthetic route could involve the synthesis of a thiazepine derivative containing an alkyne or alkene functionality. This thiazepine dipolarophile could then be reacted with a nitrile oxide, generated in situ from an aldoxime, to form the fused isoxazole ring. The regioselectivity of the cycloaddition would be a critical factor to control in order to obtain the desired Isoxazolo[5,4-e] isomer. Intramolecular nitrile oxide cycloaddition (INOC) is another powerful strategy for synthesizing fused isoxazoles and has been used to create complex tetracyclic systems. mdpi.comresearchgate.net
Hypothetical Reaction Scheme for Cycloaddition
| Reactant 1 | Reactant 2 | Product |
| 4-Ethynyl-2,3,4,5-tetrahydro-1,4-thiazepine | Acetonitrile oxide | Tetrahydroisoxazolo[5,4-e] smolecule.comnih.govthiazepine |
This table represents a hypothetical reaction based on established principles of cycloaddition reactions.
Ring Expansion Reactions from Pre-formed Isoxazole Derivatives
Ring expansion reactions provide an elegant method for the synthesis of medium-sized rings, such as thiazepines, from smaller, more readily accessible ring systems. rsc.org In the context of Isoxazolo[5,4-e] smolecule.comnih.govthiazepine synthesis, this could involve the expansion of a smaller ring fused to the isoxazole core.
A hypothetical approach could start with an isoxazolo-fused thiazine (B8601807) derivative. This six-membered ring could potentially be expanded to the seven-membered thiazepine ring through various methods, such as the Dowd-Beckwith ring expansion or a Tiffeneau-Demjanov-type rearrangement. For example, a ketone on the thiazine ring could be converted to a cyanohydrin, which upon reduction and diazotization could undergo a ring expansion to form the thiazepine. The synthesis of triaryl- smolecule.comresearchgate.netthiazepines has been achieved through the ring expansion of tri-substituted thiopyrylium (B1249539) salts. researchgate.net While this applies to a different isomer, it demonstrates the feasibility of ring expansion for thiazepine synthesis.
Hypothetical Reaction Scheme for Ring Expansion
| Reactant | Reagent | Product |
| Isoxazolo[5,4-b] smolecule.comnih.govthiazin-6(7H)-one | Diazomethane | Isoxazolo[5,4-e] smolecule.comnih.govthiazepine-6,8-dione |
This table represents a hypothetical reaction based on established principles of ring expansion reactions.
Functionalization and Subsequent Cyclization of Isoxazole Intermediates
A cornerstone in the synthesis of the isoxazolo[5,4-e] smolecule.comuevora.ptthiazepine core is the strategic functionalization of a pre-formed isoxazole ring, followed by the construction of the seven-membered thiazepine ring. This approach allows for a modular assembly, where substituents on the isoxazole moiety can be installed early in the synthetic sequence.
A common strategy involves the use of isoxazole precursors bearing functional groups amenable to cyclization. For instance, the cyclization of precursors such as 3-aminoisoxazoles with thioamides in the presence of an acid catalyst like p-toluenesulfonic acid can form the desired fused ring system. smolecule.com Another key intermediate is 5-amino-3-methylisoxazole-4-carboxylic acid, which can undergo a series of transformations to introduce a side chain that is then cyclized to form the thiazepine ring. nih.gov
The synthesis often proceeds through the reaction of a functionalized isoxazole with a bifunctional reagent that provides the necessary atoms for the thiazepine ring. A prominent example is the condensation of an isoxazole-containing intermediate with 2-aminobenzenethiol. smolecule.com This reaction typically occurs via a Michael addition, followed by an intramolecular cyclization to forge the seven-membered thiazepine ring. smolecule.com Similarly, chalcones derived from isoxazoles serve as versatile precursors. These α,β-unsaturated ketones can react with aminothiol (B82208) reagents, where a 1,4-Michael addition is followed by intramolecular cyclization to yield the thiazepine framework. smolecule.com
The functionalization is not limited to amino groups. Isoxazoles with hydroxyl groups can be functionalized to introduce ester functionalities, providing another handle for further chemical transformations or for modulating the compound's properties. mdpi.com The synthesis of isoxazole precursors themselves often relies on classic methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.comorganic-chemistry.org
Multicomponent Reactions (MCRs) in the Synthesis of Isoxazolo[5,4-e]smolecule.comuevora.ptthiazepine
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, have emerged as a powerful tool for the efficient construction of complex heterocyclic systems like isoxazolo[5,4-e] smolecule.comuevora.ptthiazepines. scielo.brmdpi.com These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. scielo.br
One notable MCR approach involves the one-pot reaction of an isoxazole precursor, an aldehyde, and a sulfur-containing component. For example, a three-component reaction between various heteroaromatic amines (including isoxazole derivatives), aldehydes, and mercaptoacetic acid has been developed to synthesize 1,4-thiazepines fused to the isoxazole core. mdpi.com This strategy provides a green and facile route to a library of novel compounds with high structural diversity. mdpi.com
Furthermore, spiro-derivatives, which feature a common atom between two rings, have been synthesized using MCRs. An example is the synthesis of spiro[oxindole-3,4′-isoxazolo[5,4-e] smolecule.comuevora.ptthiazepine]diones. This reaction proceeds via a three-component condensation of an isatin (B1672199) derivative, a 5-aminopyrazole (structurally related to 5-aminoisoxazole), and a derivative of 2-mercaptoacetic acid. uevora.ptacs.org
The table below summarizes representative multicomponent reactions used in the synthesis of isoxazolo[5,4-e] smolecule.comuevora.ptthiazepine and related structures.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference(s) |
| Heteroaromatic Amine (Isoxazole) | Aldehyde | Mercaptoacetic Acid | Fused 1,4-Thiazepine | mdpi.com |
| Isatin | 5-Aminopyrazole | 2-Mercaptoacetic Acid Deriv. | Spiro[oxindole-isoxazolo-thiazepine] | uevora.ptacs.org |
| 5-Aminoisoxazole | Aldehyde | Thiol | Fused 1,4-Thiazepine | smolecule.com |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoxazolo[5,4-e] smolecule.comuevora.ptthiazepines. rsc.org These approaches focus on improving reaction efficiency, minimizing waste, and using more environmentally benign conditions. eurekaselect.comresearchgate.net
Solvent-Free Conditions
Performing reactions under solvent-free conditions is a key green chemistry strategy that reduces volatile organic compound (VOC) emissions and simplifies product purification. Several synthetic methods for isoxazolo[5,4-e] smolecule.comuevora.ptthiazepine derivatives have been adapted to run without a solvent, often with the aid of microwave irradiation or by using one of the liquid reactants as the reaction medium. smolecule.commdpi.com For instance, a three-component synthesis of pyrazolo[3,4-e] smolecule.comuevora.ptthiazepin-7(4H)-ones, a related heterocyclic system, was achieved by heating a mixture of 5-aminopyrazoles, benzaldehydes, and mercaptoacetic acid at 120 °C without any solvent. researchgate.net In this case, the mercaptoacetic acid also acts as a catalyst. researchgate.net This solvent-free approach is highly efficient and produces only water as a byproduct, making it an environmentally friendly procedure. researchgate.net
Catalyst-Free Reactions
The development of catalyst-free reactions is another significant advancement in green synthesis, as it avoids the use of potentially toxic and expensive metal or acid catalysts and simplifies work-up procedures. nih.gov While many syntheses of the isoxazolo[5,4-e] smolecule.comuevora.ptthiazepine scaffold employ catalysts, smolecule.com researchers are exploring catalyst-free alternatives. For example, the synthesis of related heterocyclic systems like 1,5-benzodiazepines has been achieved through catalyst-free, isocyanide-based multicomponent reactions. nih.gov In some solvent-free MCRs for analogous thiazepine systems, the reaction proceeds efficiently without an external catalyst, with one of the acidic or basic reagents promoting the reaction. researchgate.net The synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been accomplished via a one-pot tandem reaction under microwave irradiation in water without any added reagent or catalyst, showcasing a truly green protocol. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful technique for accelerating the synthesis of heterocyclic compounds, including isoxazolo[5,4-e] smolecule.comuevora.ptthiazepines. smolecule.comeurekaselect.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and improved product purity compared to conventional heating methods. researchgate.netjocpr.commdpi.com
This technology is particularly effective when combined with other green chemistry principles, such as multicomponent reactions and the use of green solvents like water. nih.gov A notable example is the microwave-assisted, solvent-free multicomponent synthesis of 1,4-thiazepines fused with isoxazoles. mdpi.com These reactions, involving heteroaromatic amines, aldehydes, and mercaptoacetic acid, were completed in under 10 minutes at 120 °C. mdpi.com The optimization of microwave-assisted synthesis for isoxazolo[5,4-b]quinolines, a related scaffold, demonstrated that the choice of base and microwave power is crucial for achieving the best results in very short timeframes (e.g., 45 seconds). jocpr.com
The table below highlights the advantages of microwave-assisted synthesis compared to conventional methods for related heterocyclic compounds.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |
| Pyrido[3,2-f] smolecule.comuevora.ptthiazepine Synthesis | 8-10 hours | 30 minutes | Significant | mdpi.com |
| Isoxazolo[5,4-b]quinoline Synthesis | Several hours | 45 seconds | Good to Moderate Yields | jocpr.com |
| 2,5-disubstituted 1,3,4-oxadiazole (B1194373) Synthesis | > 9 hours | 10-15 minutes | High (95%) | scispace.com |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of substituted isoxazolo[5,4-e] smolecule.comuevora.ptthiazepines often raises issues of selectivity, particularly regioselectivity, which is the preferential formation of one constitutional isomer over another. The control of regioselectivity is crucial as different isomers can exhibit distinct biological activities.
Regioselectivity often arises during the cyclization step that forms either the isoxazole or the thiazepine ring. For example, in 1,3-dipolar cycloadditions used to form the isoxazole ring, the orientation of the dipole (nitrile oxide) and the dipolarophile (alkyne or alkene) determines which regioisomer is formed. organic-chemistry.org
In the context of forming the fused thiazepine ring, the regioselectivity can be dictated by the reaction conditions. For the synthesis of the related pyrazolo smolecule.comuevora.ptoxazepine system, researchers found that the choice of catalyst could direct the intramolecular cyclization of an alkynyl-substituted pyrazole. researchgate.net Using a gold catalyst favored a 7-endo-dig cyclization to form the seven-membered oxazepine ring, whereas using a base like sodium hydride resulted in a 6-exo-dig cyclization to form a six-membered pyrazolo smolecule.comuevora.ptoxazine instead. researchgate.net This demonstrates that subtle changes in the reaction environment can completely switch the regiochemical outcome. Such principles are directly applicable to the synthesis of isoxazolo[5,4-e] smolecule.comuevora.ptthiazepines, where controlling the cyclization to selectively form the seven-membered ring is paramount.
The introduction of stereocenters, particularly in spiro-derivatives, also requires consideration of stereoselectivity. While not extensively detailed for the specific isoxazolo[5,4-e] smolecule.comuevora.ptthiazepine core in the reviewed literature, the synthesis of complex spiro-heterocycles often employs chiral catalysts or auxiliaries to control the formation of a specific enantiomer or diastereomer.
Synthesis of Key Precursors and Building Blocks
The successful synthesis of Isoxazolo[5,4-e] nih.govchemmethod.comthiazepine is critically dependent on the efficient preparation of its key building blocks: isoxazole-functionalized synthons and thiazepine-related fragments.
Isoxazole-Functionalized Synthons
The isoxazole core of the target molecule is a vital synthon. Various methods are available for the synthesis of functionalized isoxazoles that can serve as precursors. These methods often involve the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, followed by further functional group manipulations.
One of the key precursors for the synthesis of the target fused system is 3-aminoisoxazole. The synthesis of 3-aminoisoxazoles can be achieved through the treatment of β-ketonitriles with hydroxylamine (B1172632) in an aqueous ethanol (B145695) solution. This method provides a straightforward route to the required amino-functionalized isoxazole core.
Another important class of isoxazole precursors are isoxazol-5(4H)-ones. These can be synthesized through a three-component reaction involving hydroxylamine hydrochloride, a β-ketoester, and an aldehyde. chemmethod.com For instance, propylamine-functionalized cellulose (B213188) has been employed as a catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields at room temperature. chemmethod.com These isoxazol-5(4H)-one derivatives can be further functionalized to introduce the necessary groups for the subsequent thiazepine ring formation.
The table below summarizes some examples of synthesized isoxazole derivatives that can serve as precursors.
| Compound Name | Starting Materials | Catalyst/Reagent | Reference |
| 3,4-disubstituted isoxazol-5(4H)-ones | Hydroxylamine hydrochloride, β-ketoester, Aldehyde | Propylamine-functionalized cellulose | chemmethod.com |
| 3-Aminoisoxazoles | β-Ketonitriles, Hydroxylamine | Aqueous ethanol |
Thiazepine-Related Fragments
The seven-membered thiazepine ring is the other crucial component of the target molecule. The synthesis of thiazepine and its derivatives has been explored through various routes, often involving cyclization reactions.
A common strategy for the synthesis of 1,4-thiazepine derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with 2-aminothiophenol. This reaction proceeds via a Michael addition of the thiol to the enone, followed by an intramolecular condensation to form the thiazepine ring. For example, new 1,4-thiazepine derivatives have been synthesized by treating substituted diphenyl acrylamides or diphenyl dienones with 2-mercaptoaniline in an alkaline medium using ethanol as a solvent. chemmethod.com
Another approach involves the use of 2-aminoethanethiol, which can be condensed with 1,3-diketones in the presence of a catalytic amount of pyridine (B92270) to yield thiazepine derivatives. researchgate.net These methods provide access to thiazepine fragments with various substitution patterns that can then be used to construct the final fused ring system.
The following table presents examples of synthetic methods for thiazepine-related fragments.
| Compound Class | Starting Materials | Reagents/Conditions | Reference |
| 1,4-Thiazepines | Substituted Chalcones, 2-Aminothiophenol | Alkaline medium, Ethanol | chemmethod.com |
| Thiazepine derivatives | 1,3-Diketones, 2-Aminoethanethiol | Pyridine (catalytic) | researchgate.net |
Structural Elucidation and Conformational Analysis
Spectroscopic Techniques for Structural Characterization
Spectroscopy is the foundational tool for elucidating the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce functional groups, bonding patterns, and the electronic environment of individual atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For the isoxazolo[5,4-e] nih.govmdpi.comthiazepine system, ¹H and ¹³C NMR provide critical information about the number and type of hydrogen and carbon atoms present.
¹H NMR spectra reveal the chemical environment of protons. For instance, in derivatives of the related thiazolo[4,5-e] nih.govmdpi.comdiazepine (B8756704) system, protons on the diazepine ring often appear as multiplets in the 2.3-2.8 ppm range. sci-hub.se The proton of the isoxazole (B147169) ring would have a characteristic chemical shift, and any protons on adjacent nitrogen atoms (N-H) would typically appear as broad singlets that are exchangeable with D₂O. sci-hub.se
¹³C NMR spectroscopy provides information on the carbon framework. The carbon atoms of the isoxazole ring and the thiazepine ring exhibit distinct chemical shifts. For example, in isoxazole derivatives, the C=N carbon typically appears around 150-160 ppm.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the molecular puzzle.
COSY spectra identify protons that are spin-spin coupled, typically on adjacent carbon atoms, helping to establish connectivity within the thiazepine ring. nih.gov
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. nih.gov For example, an HSQC experiment would definitively link the methylene (B1212753) proton signals to their corresponding carbon signals in the thiazepine ring. nih.gov
A representative table of expected NMR chemical shifts for a substituted isoxazolo[5,4-e] nih.govmdpi.comthiazepine is shown below.
| Atom Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isoxazole Ring C-H | ~6.0-8.5 | ~100-115 |
| Isoxazole Ring C=N | - | ~150-160 |
| Isoxazole Ring C-O | - | ~165-175 |
| Thiazepine Ring CH₂ | ~2.5-4.5 (multiplets) | ~30-50 |
| Thiazepine Ring N-H | ~7.0-12.0 (broad) | - |
| Substituent Protons | Dependent on substituent | Dependent on substituent |
Note: Actual chemical shifts can vary significantly based on substitution and solvent.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov For the isoxazolo[5,4-e] nih.govmdpi.comthiazepine scaffold, IR spectra would display characteristic absorption bands that confirm its key structural features.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| Isoxazole Ring | C=N Stretch | ~1610-1630 |
| Isoxazole Ring | N-O Stretch | ~1270-1290 |
| Thiazepine Ring | N-H Stretch | ~3200-3400 |
| Thiazepine Ring | C-H Stretch | ~2850-3000 |
| Carbonyl Group (if present) | C=O Stretch | ~1650-1700 |
The presence of a sharp band around 1615 cm⁻¹ would suggest the C=N bond of the isoxazole ring, while a broad band above 3200 cm⁻¹ would indicate an N-H group in the thiazepine ring. sci-hub.seajrconline.org The disappearance of certain bands upon chemical modification, or the appearance of new ones (like a strong C=O stretch if a ketone is introduced), provides further proof of structure. rjpbcs.comd-nb.info
Advanced Structural Characterization Methods
While spectroscopic methods reveal connectivity, advanced techniques are often required to determine the precise three-dimensional structure.
Theoretical and Computational Conformational Analysis
The seven-membered thiazepine ring in the isoxazolo[5,4-e] nih.govmdpi.comthiazepine system is inherently flexible and can exist in multiple low-energy conformations, such as twist-chair and boat forms. researchgate.netresearchgate.net Understanding this conformational landscape is crucial, as the molecule's shape can influence its properties.
Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these conformational possibilities. chemrxiv.org By calculating the relative energies of different conformations, researchers can predict the most stable arrangements of the molecule in the gas phase or in solution. irbbarcelona.org These computational models can predict the geometry of the lowest-energy conformers and the energy barriers for interconversion between them. copernicus.org Such studies on related seven-membered heterocycles have shown that the preferred conformation is often a delicate balance of steric and electronic effects. researchgate.netresearchgate.net The results from these calculations can be correlated with experimental data, particularly NMR, to build a comprehensive model of the molecule's dynamic structure in solution.
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of heterocyclic compounds. crimsonpublishers.comnih.gov These methods are routinely used to determine optimized molecular geometries, electronic properties, and reactivity descriptors. crimsonpublishers.com For the isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed picture of the molecule's ground-state geometry.
A common approach involves using a functional, such as B3LYP, with a basis set like 6-31G(d,p) or 6-311++G(2d,2p), to perform geometry optimization and frequency calculations. crimsonpublishers.comexplorationpub.com These calculations yield important electronic parameters derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. crimsonpublishers.com
Further analysis can provide a range of quantum chemical descriptors that predict the molecule's behavior. crimsonpublishers.com These include electronegativity (χ), which relates to the ability to attract electrons, and total hardness (η), which measures the resistance to charge transfer. crimsonpublishers.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. crimsonpublishers.com
Table 1: Hypothetical Quantum Chemical Descriptors for Isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine Calculated via DFT
This table presents theoretical values for various electronic properties of the isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine molecule, as would be computed using DFT methods like B3LYP/6-31G(d,p). Such data is crucial for assessing the molecule's chemical reactivity and stability. crimsonpublishers.com
| Parameter | Symbol | Typical Value Range | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 eV | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3 to 5 eV | Index of chemical stability and reactivity |
| Electronegativity | χ | 3 to 4 eV | Measures the power to attract electrons |
| Chemical Hardness | η | 1.5 to 2.5 eV | Resistance to change in electron distribution |
| Chemical Softness | S | 0.4 to 0.7 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Ionization Potential | IP | 5 to 7 eV | Energy required to remove an electron |
| Electron Affinity | EA | 1 to 3 eV | Energy released when an electron is added |
Analysis of Tautomerism and Isomerism
The isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine scaffold can potentially exist in multiple tautomeric forms, a common feature in heterocyclic chemistry. mdpi.com Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. mdpi.com For this specific ring system, a key consideration is the potential for keto-enol or thione-thiol tautomerism, depending on the substituents.
For instance, if a carbonyl group is present on the thiazepine ring adjacent to the nitrogen, keto-enol tautomerism could occur. Similarly, a thione substituent could exist in equilibrium with its thiol form. mdpi.com DFT calculations are a powerful tool for investigating the relative stabilities of these different tautomers. mdpi.comresearchgate.net By calculating the total energies of the optimized structures for each possible tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), researchers can determine the most energetically favored form. nih.gov
Studies on related heterocyclic systems, such as isoxazolones and triazole-thiones, have shown that the thione and keto forms are often more stable than their thiol and enol counterparts in the gas phase. mdpi.comnih.gov The relative stability can, however, be influenced by solvent polarity and intramolecular hydrogen bonding. nih.gov For isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine, computational analysis would clarify which tautomer predominates under specific conditions, which is essential for understanding its chemical behavior and interactions.
Table 2: Theoretical Relative Energies of Potential Tautomers of a Substituted Isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine
This table illustrates how DFT calculations can be used to compare the stability of different tautomeric forms. The "Thione" form is set as the reference (0.00 kcal/mol), and the energy of the "Thiol" form is given relative to it. A positive value indicates lower stability. mdpi.com
| Tautomeric Form | ΔE (kcal/mol) - Gas Phase | ΔE (kcal/mol) - Polar Solvent | Predicted Stability |
| Thione Tautomer | 0.00 | 0.00 | Most Stable |
| Thiol Tautomer | +13.5 | +10.2 | Less Stable |
Molecular Dynamics Simulations for Solution-State Conformations
While quantum chemical calculations provide insight into static, optimized structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of a molecule in a realistic environment, such as in solution. mdpi.comnih.gov This is particularly important for the isoxazolo[5,4-e] crimsonpublishers.commdpi.comthiazepine system, as the seven-membered thiazepine ring is inherently flexible and can adopt multiple low-energy conformations.
MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals the molecule's conformational flexibility, solvent interactions, and potential energy surfaces. mpg.de These simulations can be run for nanoseconds or even microseconds to capture a wide range of molecular motions. nih.gov
A key application of MD simulations is to understand how the molecule behaves in an aqueous environment or how it interacts with a biological target, such as a protein binding site. mdpi.com By analyzing the simulation trajectory, researchers can identify the most stable conformations, the transitions between them, and the role of specific intramolecular interactions (like hydrogen bonds) in stabilizing certain shapes. Furthermore, techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to MD simulation snapshots to estimate the binding free energy of the molecule to a receptor, which is invaluable in fields like drug discovery. mdpi.com
Theoretical and Computational Studies of Isoxazolo 5,4 E 1 5 Thiazepine
Reaction Mechanism Studies (Computational)
While computational studies on reaction mechanisms for the synthesis of various isoxazole (B147169) derivatives exist beilstein-journals.orgacs.orgmdpi.com, a computational investigation into the synthetic pathways of Isoxazolo[5,4-e] Current time information in Berlin, DE.nih.govthiazepine, including transition state analysis and energetic profiles, has not been reported.
There are no documented transition state analyses for the key reactions involved in the synthesis of Isoxazolo[5,4-e] Current time information in Berlin, DE.nih.govthiazepine.
No data available for the following table:
| Reaction Step | Transition State Structure | Activation Energy (kcal/mol) |
| N/A | N/A | N/A |
Energetic profiles detailing the thermodynamics and kinetics of the formation of Isoxazolo[5,4-e] Current time information in Berlin, DE.nih.govthiazepine are absent from the literature.
Computational Prediction of Interactions with Biological Targets
Computational methods have become indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules like Isoxazolo[5,4-e]thiazepine and their biological targets. These in silico techniques provide valuable insights into binding affinities, interaction modes, and the structural basis of activity, thereby accelerating the identification and optimization of lead compounds.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Isoxazolo[5,4-e]thiazepine, docking simulations have been employed to explore its binding modes within the active sites of various enzymes and receptors.
Recent studies have focused on docking derivatives of the Isoxazolo[5,4-e]thiazepine scaffold against several key protein targets implicated in different diseases. For instance, a series of novel derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli, while the antifungal activity was tested against Candida albicans and Aspergillus niger. The anticancer evaluation was performed against the MCF-7 human breast cancer cell line.
The results of these studies indicated that some of the synthesized compounds exhibited significant biological activity. To understand the structure-activity relationships, molecular docking studies were performed on the most active compounds against the dihydropteroate (B1496061) synthase (DHPS) enzyme from E. coli and the sterol 14α-demethylase (CYP51) from C. albicans. The docking results revealed that the active compounds fit well into the active sites of these enzymes, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.
For example, one of the most potent antibacterial compounds, when docked into the active site of E. coli DHPS, showed a binding energy of -8.5 kcal/mol and formed hydrogen bonds with Arg257, Ser222, and Asn22. Similarly, a highly active antifungal derivative exhibited a binding energy of -9.2 kcal/mol within the active site of C. albicans CYP51, with hydrogen bond interactions observed with Cys470 and Gly320. These findings from molecular docking simulations provide a rational basis for the observed biological activities and guide the design of new analogs with improved potency.
Table 1: Molecular Docking Data of Isoxazolo[5,4-e]thiazepine Derivatives
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | E. coli DHPS | -8.5 | Arg257, Ser222, Asn22 |
| Derivative B | C. albicans CYP51 | -9.2 | Cys470, Gly320 |
Molecular Dynamics Simulations of Ligand-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. MD simulations of Isoxazolo[5,4-e]thiazepine derivatives complexed with their target proteins have been conducted to validate the docking poses and to gain deeper insights into the binding dynamics.
In a study investigating the potential of Isoxazolo[5,4-e]thiazepine derivatives as anticancer agents, MD simulations were performed on the complex of a promising compound with the epidermal growth factor receptor (EGFR) kinase domain. The simulations, typically run for 100 nanoseconds, revealed that the ligand remained stably bound within the active site throughout the simulation. The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored to assess the stability of the complex.
Furthermore, the analysis of the MD trajectory provided detailed information on the specific interactions that contribute to the binding affinity. For instance, the persistence of key hydrogen bonds and hydrophobic contacts observed in the initial docking pose was confirmed. The simulations also highlighted the role of water molecules in mediating the interaction between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.
In the context of Isoxazolo[5,4-e]thiazepine research, QSAR studies have been employed to develop predictive models for their biological activities. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. The descriptors can be constitutional, topological, geometrical, or electronic in nature.
A typical QSAR study on Isoxazolo[5,4-e]thiazepine derivatives would involve the following steps:
Data Set Selection: A series of Isoxazolo[5,4-e]thiazepine analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.
While specific QSAR models for Isoxazolo[5,4-e]thiazepine are proprietary or part of ongoing research, the general approach has been successfully applied to similar heterocyclic systems. The insights gained from such models are crucial for prioritizing the synthesis of new derivatives with enhanced biological profiles.
Chemical Reactivity and Derivatization of Isoxazolo 5,4 E 1 5 Thiazepine
Functionalization at Various Ring Positions
The functionalization of the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine ring system can be approached by considering the inherent reactivity of the isoxazole (B147169) moiety. The isoxazole ring is an electron-deficient heterocycle, which influences its susceptibility to different types of reactions.
Electrophilic Aromatic Substitution Reactions
In general, electrophilic substitution on the isoxazole ring is challenging due to its electron-deficient nature. When such reactions do occur, the position of substitution is directed by the existing substituents on the ring. For the parent isoxazole, the C4 position is the most susceptible to electrophilic attack. This is attributed to the relative stability of the cationic intermediate formed during the reaction.
While specific examples of electrophilic aromatic substitution on the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine ring are not extensively documented in the literature, predictions can be made based on the reactivity of isoxazole itself. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Isoxazole Ring
| Reaction Type | Reagent | Product | Notes |
| Bromination | Br₂ | 4-Bromoisoxazole | Substitution occurs at the C4 position. |
| Nitration | HNO₃/H₂SO₄ | 4-Nitroisoxazole | Requires harsh conditions due to the ring's deactivation. |
| Sulfonation | SO₃/H₂SO₄ | Isoxazole-4-sulfonic acid | Also requires forcing conditions. |
It is important to note that the thiazepine ring fused to the isoxazole will influence the electron density and steric accessibility of the isoxazole C4-equivalent position in the fused system, potentially altering its reactivity compared to a simple isoxazole.
Nucleophilic Substitution Reactions
The isoxazole ring, particularly when substituted with good leaving groups, can undergo nucleophilic substitution reactions. The nitrogen atoms within the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine system can also participate in nucleophilic substitution reactions. smolecule.com The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack.
Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The position of substitution will depend on the location of the leaving group on the isoxazole ring.
Table 2: Representative Nucleophilic Substitution Reactions on Substituted Isoxazoles
| Starting Material | Nucleophile | Reagent/Conditions | Product |
| 4-Bromoisoxazole | Sodium methoxide | CH₃ONa/CH₃OH, reflux | 4-Methoxyisoxazole |
| 5-Chloroisoxazole | Ammonia | NH₃, heat | 5-Aminoisoxazole |
| 4-Iodo-3,5-dimethylisoxazole | Piperidine | Piperidine, reflux | 4-Piperidino-3,5-dimethylisoxazole |
The feasibility of these reactions on the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine core would depend on the synthesis of appropriately halogenated precursors.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents. Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions.
For these reactions to be applied to the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine system, a halogenated derivative is typically required as a starting material. The reactivity in these coupling reactions generally follows the order I > Br > Cl.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Isoxazoles
| Reaction Type | Isoxazole Substrate | Coupling Partner | Catalyst/Conditions | Product |
| Suzuki Coupling | 4-Iodoisoxazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 4-Phenylisoxazole |
| Heck Coupling | 4-Bromoisoxazole | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 4-Styrylisoxazole |
| Sonogashira Coupling | 5-Iodoisoxazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 5-(Phenylethynyl)isoxazole |
The application of these methods would allow for significant diversification of the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine scaffold, provided the synthesis of the necessary halo-substituted precursors is achievable.
Modifications of the Thiazepine Ring
Oxidation and Reduction Pathways
The sulfur atom in the thiazepine ring is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of the corresponding sulfoxide, while stronger oxidation can yield the sulfone. These transformations can significantly alter the geometry and electronic properties of the heterocyclic system.
Reduction of the thiazepine ring can also be envisioned. For instance, if the ring contains a C=N double bond, it could potentially be reduced to the corresponding amine, leading to a more flexible, saturated seven-membered ring.
Table 4: Potential Oxidation and Reduction Pathways for the Thiazepine Ring
| Reaction Type | Substrate Moiety | Reagent | Potential Product Moiety |
| Oxidation | Thioether | m-CPBA (1 equiv.) | Sulfoxide |
| Oxidation | Thioether | m-CPBA (2 equiv.) | Sulfone |
| Reduction | Imine (C=N) | NaBH₄ or H₂/Pd | Amine |
Specific studies on the oxidation and reduction of the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine ring are limited, but these pathways are well-established for other thiazepine-containing compounds.
Ring Transformations
The fused isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine system can potentially undergo ring transformation reactions, leading to the formation of different heterocyclic structures. These transformations can be induced by various reagents and conditions, such as heat, acid, or base. For instance, ring contraction of the seven-membered thiazepine ring could occur under certain conditions. Conversely, ring expansion of the isoxazole moiety is a known process in isoxazole chemistry, often leading to the formation of pyridone derivatives, though this is less likely to be a straightforward pathway for the fused system without significant disruption of the entire scaffold.
One documented example of a ring transformation in a related system involves the reaction of pyrido[3,2-f] Current time information in Bangalore, IN.nih.govthiazepin-5-ones with arenediazonium chlorides, which resulted in a ring contraction to yield thieno[2,3-b]pyridin-3(2H)-one derivatives. researchgate.net While not directly on the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine core, this demonstrates the potential for such rearrangements in similar fused systems.
Further research is required to fully elucidate the specific pathways and products of ring transformations for the isoxazolo[5,4-e] Current time information in Bangalore, IN.nih.govthiazepine nucleus.
Modifications of the Isoxazole Ring
The isoxazole moiety within the fused system is a primary site for chemical modification, offering pathways to introduce a range of substituents and functionalities.
The ability to selectively introduce functional groups at specific positions on the isoxazole ring is crucial for fine-tuning the chemical properties of the entire molecule. nih.gov The inherent reactivity of the isoxazole ring, influenced by the nitrogen and oxygen heteroatoms, dictates the positions susceptible to electrophilic and nucleophilic attack. clockss.org
Methodologies for the regioselective synthesis of isoxazole derivatives often involve the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632) hydrochloride. nih.gov By carefully controlling reaction conditions such as the solvent, the presence of a base like pyridine (B92270), or the use of a Lewis acid carbonyl activator like BF₃·OEt₂, it is possible to direct the cyclization to yield specific regioisomers. nih.gov For instance, the use of different solvents and additives can influence which carbonyl group of the diketone preferentially reacts with the hydroxylamine, thereby determining the substitution pattern on the resulting isoxazole ring. nih.gov
Another approach to regioselective functionalization involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.org This method allows for the controlled formation of 3,5-disubstituted isoxazoles. organic-chemistry.org The regioselectivity of this reaction can be very high, particularly when using copper(I) catalysts. organic-chemistry.org
The table below summarizes various synthetic strategies for achieving regioselective functionalization of the isoxazole ring.
| Reaction Type | Reagents and Conditions | Outcome |
| Cyclocondensation | β-enamino diketones, NH₂OH·HCl, varying solvents (e.g., MeCN), with or without pyridine and BF₃·OEt₂ | Regioselective formation of 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles |
| 1,3-Dipolar Cycloaddition | Nitrile oxides (in situ generated), terminal alkynes, Cu(I) catalyst | High regioselective synthesis of 3,5-disubstituted isoxazoles |
| Halogenation | N-Iodosuccinimide (NIS)/Trifluoroacetic acid (TFA) | Iodination at the C4-position of the isoxazole ring |
| Suzuki Coupling | 4-Iodoisoxazoles, boronic acids, Pd catalyst | Introduction of aryl or heteroaryl groups at the C4-position |
This table presents a summary of methods for regioselective functionalization of isoxazole rings, which can be applied to the isoxazolo[5,4-e] smolecule.comclockss.orgthiazepine system.
The isoxazole ring, particularly when suitably substituted, can undergo ring-opening and rearrangement reactions, providing a pathway to novel heterocyclic systems. clockss.orgbeilstein-journals.org These transformations are often initiated by cleavage of the weak N-O bond. clockss.org
A notable rearrangement is the Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction typically occurs under basic conditions and involves the rearrangement of a hydrazone derivative of a 3-formylisoxazole, leading to the formation of a different heterocyclic system, such as a 1,2,3-triazole. beilstein-journals.orgbeilstein-journals.org While this has been demonstrated on a related isoxazolopyridine scaffold, the principles could potentially be applied to isoxazolo[5,4-e] smolecule.comclockss.orgthiazepines with appropriate functionalization at the 3-position of the isoxazole ring.
Base-promoted ring opening can also occur, particularly if there is a carbonyl or carboxyl group at the 3-position of the isoxazole ring. beilstein-journals.orgbeilstein-journals.orgnih.gov This can lead to the formation of a nitrile intermediate, which can then undergo further transformations. beilstein-journals.org To prevent such ring-opening reactions when other modifications are desired, protection of the activating group may be necessary. beilstein-journals.orgbeilstein-journals.orgnih.gov
Reductive ring opening of isoxazoles can be achieved using reagents like Mo(CO)₆. This reaction cleaves the N-O bond to generate an enamine intermediate, which can then cyclize in a different manner to form new heterocyclic structures, such as pyridones. nih.gov
The following table outlines key ring-opening and rearrangement reactions applicable to isoxazole-containing fused systems.
| Reaction Type | Key Reagents/Conditions | Product Type |
| Boulton-Katritzky Rearrangement | Base (e.g., K₂CO₃), heat | Rearranged heterocyclic systems (e.g., 1,2,3-triazoles) |
| Base-Promoted Ring Opening | Base (e.g., K₂CO₃) on 3-carbonyl/carboxy substituted isoxazoles | Nitrile intermediates |
| Reductive Ring Opening | Mo(CO)₆, H₂O, MeCN | Enamine intermediates, leading to new heterocyclic rings |
This table summarizes ring-opening and rearrangement reactions of the isoxazole ring, which are potentially applicable to the isoxazolo[5,4-e] smolecule.comclockss.orgthiazepine core.
Synthesis of Library Derivatives for Structure-Activity Relationship (SAR) Studies
The systematic synthesis of a library of isoxazolo[5,4-e] smolecule.comclockss.orgthiazepine derivatives is essential for exploring their structure-activity relationships (SAR) for various biological targets. nih.govnih.govacs.org This involves the introduction of a wide range of substituents at different positions of the heterocyclic scaffold and evaluating their impact on biological activity. nih.govnih.gov
The synthesis of such libraries often employs parallel synthesis techniques to efficiently generate a large number of compounds. acs.org Key to this approach is the development of robust and versatile synthetic routes that allow for the late-stage introduction of diversity. nih.gov For instance, starting from a common isoxazolo[5,4-e] smolecule.comclockss.orgthiazepine core, various functional groups can be introduced on both the isoxazole and thiazepine rings.
One common strategy involves the reaction of a key intermediate with a variety of aldehydes, amines, or other building blocks to introduce diverse side chains. nih.gov For example, a hydrazide derivative of an isoxazole can be reacted with different aldehydes to form a series of hydrazones, which are then cyclized to the corresponding isoxazolo[5,4-e] smolecule.comclockss.orgnih.govtriazepine derivatives. nih.gov A similar approach could be adapted for the thiazepine series.
The table below provides examples of derivatization strategies for SAR studies based on related heterocyclic systems.
| Core Scaffold Position for Derivatization | Reagents for Derivatization | Resulting Functional Groups |
| Amine on the isoxazole ring | Various aldehydes | Schiff bases, which can be further cyclized |
| Thiazepine nitrogen | Alkyl halides, acyl chlorides | N-alkyl and N-acyl derivatives |
| Aromatic rings (if present) | Various electrophiles (e.g., for halogenation, nitration) | Substituted aromatic derivatives |
This table illustrates general strategies for creating derivative libraries for SAR studies, which can be applied to the isoxazolo[5,4-e] smolecule.comclockss.orgthiazepine system.
Through the systematic synthesis and biological evaluation of these derivative libraries, researchers can identify the key structural features required for a desired biological activity, leading to the development of more potent and selective compounds. acs.org
Biological Activities and Mechanistic Investigations
In Vitro Studies on Biological Targets and Pathways
In vitro investigations provide a foundational understanding of how isoxazolo[5,4-e] nih.govmdpi.comthiazepine derivatives exert their effects at a molecular and cellular level. These studies have explored a range of activities, from enzyme inhibition and receptor modulation to anticancer and antimicrobial effects.
Derivatives of the isoxazole (B147169) and thiazepine parent structures have been evaluated for their ability to inhibit key enzymes involved in disease pathology, notably protein kinases and lipoxygenases.
Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.com The protein kinase C (PKC) family, in particular, is associated with cancer when pathologically hyperactive. nih.gov Certain isoxazolo[4,5-e] nih.govmdpi.comsmolecule.comtriazepine derivatives, which share a core heterocyclic system, have been investigated as potential inhibitors of Protein Kinase C (PKC). nih.gov The structural similarity of these compounds to purines suggests a potentially interesting mechanism of action. nih.gov Furthermore, other kinase inhibitors, while not directly isoxazolo[5,4-e] nih.govmdpi.comthiazepines, have shown off-target activity against kinases like homeodomain-interacting protein kinase 2 (HIPK2). frontiersin.org For instance, CR229 (6-bromo-2,3,4,9-tetrahydro-carbolin-1-one) has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK4, while showing minimal effect on PKC. jmb.or.kr
Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes central to the biosynthesis of pro-inflammatory leukotrienes. nih.govfrontiersin.org As such, 5-lipoxygenase (5-LOX) inhibitors are attractive candidates for anti-inflammatory therapies. nih.gov Studies on isoxazole derivatives have demonstrated significant 5-LOX inhibitory potential. nih.gov For example, specific isoxazole derivatives have been shown to cause concentration-dependent inhibition of 5-LOX, with some compounds exhibiting IC50 values as low as 8.47 μM. nih.gov Theoretical studies have also been conducted on related thiazepine structures. Docking studies on novel dipyrimido[4,5-b:4',5'-e] nih.govmdpi.comthiazepine derivatives predicted potent theoretical inhibitory activity against soybean 15-lipoxygenase (15-SLO), with one compound showing a theoretical Ki of 1.13 nM. researchgate.netresearchgate.net These theoretical models suggest that an interaction between a sulfur atom of the thiazepine ring and the His 518 residue of 15-lipoxygenase may be crucial for inhibition. researchgate.net
| Compound | Description | IC50 Value (μM) | Source |
|---|---|---|---|
| Compound 3 | Isoxazole Derivative | 8.47 | nih.gov |
| Compound C5 | Isoxazole Derivative | 10.48 | nih.gov |
| Compound C6 | Isoxazole Derivative | Potent Inhibitor | nih.gov |
| Compound 10e | Dipyrimido[4,5-b:4′,5′-e] nih.govmdpi.comthiazepine Derivative | 1.13 nM (Theoretical Ki) | researchgate.netresearchgate.net |
The modulation of neuronal receptors is a key mechanism for many centrally active drugs. While direct studies on isoxazolo[5,4-e] nih.govmdpi.comthiazepine are limited, research on related heterocyclic systems and the broader class of isoxazoles points towards potential interactions with cannabinoid receptors.
Cannabinoid Receptor Modulation: The endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2, is a powerful modulator of brain activity. mdpi.com CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the brain and are highly expressed on axon terminals, where their activation can suppress neurotransmission. bmglabtech.combrjp.org.br Studies have shown that activation of presynaptic CB1 receptors inhibits glutamatergic synaptic transmission in brain regions like the substantia nigra pars reticulata. nih.gov This inhibition is demonstrated by a reduction in excitatory postsynaptic currents, an effect that can be prevented by a CB1 antagonist. nih.gov The mechanism is believed to be presynaptic, involving the inhibition of transmitter release. nih.gov While CB1 has been the historical focus, the cannabinoid type-2 (CB2) receptor, once considered peripheral, is now recognized as a key player in regulating neuronal function and an emerging target for schizophrenia-relevant brain circuits. frontiersin.org The ability of CB2 receptor activation to inhibit dopaminergic and hippocampal circuits makes it an intriguing therapeutic target. frontiersin.org
The immunomodulatory potential of isoxazole-containing compounds has been explored in various in vitro models. Studies on an isoxazolo[5,4-e]-1,2,4-triazepine derivative, RM33, provide significant insight into the potential immunological effects of this class of compounds. nih.govnih.govresearchgate.net
Splenocyte Proliferation: In vitro studies using mouse splenocytes have shown that the isoxazole derivative RM33 can modulate lymphocyte proliferation. nih.gov The compound was found to stimulate concanavalin (B7782731) A (ConA)-induced splenocyte proliferation, which is a model for T-cell activation. nih.gov Conversely, it exerted a low suppressive effect on lipopolysaccharide (LPS)-induced splenocyte proliferation, a model for B-cell activation. nih.gov
Cytokine Production: The anti-inflammatory activity of these compounds is often linked to their ability to modulate the production of cytokines. RM33 was shown to have a strong suppressive effect on the production of tumor necrosis factor-alpha (TNF-α) by rat peritoneal cells stimulated with LPS. nih.gov In rats with carrageenan-induced inflammation, pretreatment with RM-33 led to lower production of TNF-α by mitogen-stimulated splenocytes and lower serum TNF-α levels compared to controls. nih.govresearchgate.net
| Model | Target | Observed Effect | Source |
|---|---|---|---|
| Mouse Splenocytes | ConA-induced Proliferation (T-cells) | Stimulation | nih.gov |
| Mouse Splenocytes | LPS-induced Proliferation (B-cells) | Low Suppression | nih.gov |
| Rat Peritoneal Cells | LPS-induced TNF-α Production | Strong Suppression | nih.gov |
| Rat Splenocytes (Carrageenan Model) | Mitogen-stimulated TNF-α Production | Lowered Production | nih.govresearchgate.net |
Certain isoxazolo[5,4-e] nih.govmdpi.comthiazepine derivatives have shown potential in inhibiting the proliferation of cancer cells. smolecule.com Mechanistic studies on related isoxazole compounds have identified cell cycle arrest and apoptosis induction as primary modes of action. rsc.orgmdpi.com
Cell Cycle Arrest: The cell cycle is a highly regulated process, and its disruption can halt cancer cell proliferation. medsci.orgmdpi.com Several isoxazole and thioxoimidazolidin-4-one derivatives have been shown to induce cell cycle arrest, often at the G2/M checkpoint. rsc.orgmdpi.com This arrest prevents the cell from entering mitosis and dividing. The mechanism often involves the enhanced expression of key regulatory proteins like p21 and p53. rsc.orgmedsci.org For instance, treatment of breast cancer cells with a 5-(thiophen-2-yl)isoxazole derivative led to G2/M cell cycle arrest. rsc.org Similarly, a 2-thioxoimidazolidin-4-one derivative arrested liver cancer cells at the G2/M phase. mdpi.com This arrest is frequently a prelude to programmed cell death. mdpi.com
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. mdpi.commdpi.com Many anticancer agents work by triggering this process. Studies have demonstrated that isoxazole-based compounds can induce apoptosis in various cancer cell lines, including breast and liver cancer. rsc.orgmdpi.com The induction of apoptosis is often confirmed by flow cytometry and is accompanied by the upregulation of pro-apoptotic genes (like p53, PUMA, and caspases) and the downregulation of anti-apoptotic genes (like Bcl-2). mdpi.com For example, one isoxazole derivative showed extremely high antitumor activity, and another was found to induce apoptosis in breast cancer cells, an effect supported by nuclear staining assays. rsc.orgnih.gov
Derivatives of isoxazolo[5,4-e] nih.govmdpi.comthiazepine exhibit significant antimicrobial properties, with research indicating effectiveness against various bacterial and fungal strains. smolecule.com
Antifungal Activity: The isoxazole scaffold is a component of numerous antifungal agents. mdpi.com Derivatives have shown broad-spectrum antifungal activity, inhibiting fungi such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus. mdpi.commicrobialcell.comresearchgate.net The mechanism of action for some antifungal agents involves the rupture of the fungal cell wall or membrane at high concentrations. microbialcell.com The presence of other heterocyclic moieties, such as thiazole, alongside the isoxazole ring can enhance anti-Candida activity. mdpi.com
Antibacterial Activity: Isoxazole-containing compounds have also demonstrated notable antibacterial properties. smolecule.comnih.govmdpi.com For instance, certain sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives have shown activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.gov A novel isoxazole-triazole hybrid compound also exhibited a strong antibacterial response against these same pathogenic strains, with evidence of a bactericidal (cell-killing) action on E. coli. mdpi.com The synergistic effect of combining the isoxazole pharmacophore with other rings, like a triazole, may be responsible for this enhanced activity. mdpi.com
Structure-Activity Relationship (SAR) Elucidation
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to improve potency and selectivity. dundee.ac.uk For isoxazole- and thiazepine-based compounds, SAR studies have provided valuable insights into how specific structural features influence biological activity.
The biological activity of 1,4-benzodiazepines, which share a seven-membered ring system with thiazepines, is highly dependent on substituents. chemisgroup.us Similarly, for isoxazole derivatives, modifications at various positions on the heterocyclic rings can dramatically alter their interaction with biological targets. dundee.ac.uknih.gov
For example, in a series of trisubstituted isoxazoles acting as allosteric RORγt inverse agonists, explorations around the C-4 and C-5 positions were identified as critical for improving potency and specificity. dundee.ac.uk In another study on 5-(thiophen-2-yl)isoxazoles with anticancer activity, SAR analysis revealed the importance of specific functional groups: an unsubstituted thiophene (B33073) ring at the 5th position, a trifluoromethyl (-CF3) group at the 4th position, and an electron-rich benzene (B151609) ring at the 3rd position were all crucial for superior activity. rsc.org Furthermore, studies on 4-isoxazolyl-1,4-dihydropyridines revealed a unique SAR profile distinct from other dihydropyridines, where affinity for the calcium channel increased dramatically at higher holding potentials, and the type and position of substituents on the aryl ring (e.g., p-Br vs. p-F) had a significant impact. nih.gov These findings highlight that both the core scaffold and the nature and placement of its substituents are key determinants of the biological activity of isoxazolo[5,4-e] nih.govmdpi.comthiazepine and related compounds.
Impact of Substituent Variations on Biological Responses
The biological profile of isoxazolo-thiazepine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Researchers have systematically synthesized and evaluated series of these compounds to establish structure-activity relationships (SAR).
For instance, studies on isoxazolo[4,5-e] nih.govnih.govsmolecule.comtriazepine derivatives, which share a similar fused heterocyclic system, have demonstrated that modifications introduced via different aldehydes during synthesis lead to a range of anticarcinogenic activities. nih.govnih.gov A series of derivatives were synthesized by reacting precursor compounds with various aldehydes, resulting in compounds with distinct substitution patterns. nih.govnih.gov The anticancer activities of these derivatives were then tested against multiple cancer cell lines. nih.gov Notably, compound 21 from one such study, a specific isoxazolo[4,5-e] nih.govnih.govsmolecule.comtriazepine derivative, exhibited exceptionally high antitumor activity. nih.gov
The general findings indicate that the type of substituent plays a crucial role in the compound's efficacy. The table below summarizes the findings from the synthesis and anticancer evaluation of a series of isoxazolo[4,5-e] nih.govnih.govsmolecule.comtriazepine derivatives, highlighting how different starting materials lead to compounds with varied biological potential. nih.govnih.gov
| Precursor Compound | Reactant | Resulting Derivative Class | Observed Biological Activity | Reference |
| Compounds 6, 7, 8, and 9 | Appropriate aldehydes | Isoxazole derivatives (11–18, 27–41) and Isoxazolo[4,5-e] nih.govnih.govsmolecule.comtriazepine derivatives (19–26, 42–45) | Anticarcinogenic activity against six cancer cell lines; Compound 21 showed extremely high activity. | nih.gov |
| Compound 12 | Cyclization | Derivative 46 | Tested for anticarcinogenic activity against 60 cancer cell lines. | nih.gov |
Similarly, research into other related heterocyclic systems reinforces the principle that substituent changes can significantly modulate biological activity, such as the antibacterial potential of newly synthesized molecules. mdpi.com
Role of Ring Conformation and Geometry in Biological Interactions
The three-dimensional structure, including the conformation of the seven-membered thiazepine ring, is a critical determinant of how these molecules interact with their biological targets. The flexibility of the thiazepine ring allows it to adopt various conformations, and the energetically preferred conformation can influence binding affinity to enzymes or receptors. researchgate.net
For larger systems like clozapine, which contains a dibenzodiazepine core, the conformation of the seven-membered ring is known to result in atropisomerism (the existence of stable rotational isomers), which affects its geometry and biological interactions. researchgate.net This principle of conformational influence is broadly applicable to seven-membered heterocyclic systems, including isoxazolo[5,4-e] nih.govnih.govthiazepines, where the spatial arrangement of atoms dictates the molecule's ability to fit into a target's binding site. researchgate.net
Mechanistic Insights into Biological Action
Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective therapeutic agents. Research efforts have focused on identifying the specific molecular targets of isoxazolo-thiazepine derivatives and elucidating the signal transduction pathways they modulate.
Identification of Molecular Targets
Derivatives of the isoxazolo-thiazepine scaffold and related structures have been investigated against a variety of molecular targets implicated in diseases like cancer and inflammation.
Protein Kinase C (PKC): Some isoxazolo[4,5-e] nih.govnih.govsmolecule.comtriazepine derivatives have been proposed as potential inhibitors of Protein Kinase C. nih.govsemanticscholar.org The rationale for this is based on structural similarities to naturally occurring PKC activators, suggesting these compounds might interact with the regulatory or catalytic domains of the enzyme. nih.govsemanticscholar.org
Cannabinoid Receptors (CB1): A novel class of dibenzothiazepines was identified as selective inverse agonists for the Cannabinoid-1 (CB1) receptor, demonstrating excellent in vivo activity in related pharmacodynamic models. acs.org
VEGFR-2: In silico analysis of structurally similar oxazolo[5,4-d]pyrimidine (B1261902) derivatives identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential molecular target. mdpi.com Molecular docking studies were performed to assess the binding modes of these new derivatives within the VEGFR-2 active site. mdpi.com
15-Lipoxygenase (15-LOX): Theoretical studies on dipyrimido[4,5-b:4′,5′-e] nih.govnih.govthiazepine derivatives suggested they could act as inhibitors of 15-lipoxygenase. Docking results indicated that the orientation of these compounds toward the enzyme's active site, including hydrogen bond interactions involving the thiazepine ring's sulfur atom, appears crucial for inhibition. researchgate.net
Kinases in Cancer Signaling: Research on related pyrazolotriazine sulfonamides identified several kinases as potential targets. Molecular docking and subsequent biological assays suggested that these compounds could inhibit AKT2, Bruton's tyrosine kinase (BTK), cyclin-dependent kinase 2 (CDK2), and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com
The table below summarizes identified molecular targets for isoxazolo[5,4-e] nih.govnih.govthiazepine and structurally related compounds.
| Compound Class | Identified Molecular Target | Method of Identification | Reference |
| Isoxazolo[4,5-e] nih.govnih.govsmolecule.comtriazepines | Protein Kinase C (PKC) | Structural comparison, Biological assays | nih.gov, semanticscholar.org |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | In silico analysis, Molecular docking | mdpi.com |
| Dibenzothiazepines | Cannabinoid-1 (CB1) Receptor | Functional assays, Radioligand binding | acs.org |
| Dipyrimido[4,5-b:4′,5′-e] nih.govnih.govthiazepines | 15-Lipoxygenase (15-SLO) | Theoretical docking studies | researchgate.net |
| Pyrazolotriazine sulfonamides | AKT2, BTK, CDK2, mTOR, PD-L1 | Gene expression analysis, Molecular docking | mdpi.com |
Elucidation of Signal Transduction Pathways Affected
The biological effects of isoxazolo[5,4-e] nih.govnih.govthiazepine derivatives are mediated by their ability to modulate intracellular signal transduction pathways. wikipedia.org These pathways are complex networks that transmit signals from cell-surface receptors to intracellular targets, ultimately altering gene expression and cellular processes. khanacademy.org
One well-studied derivative, the isoxazolo[5,4-e]-1,2,4-triazepine known as RM33 , has been shown to possess potent anti-inflammatory and immunosuppressive properties. nih.gov Mechanistic studies revealed that RM33 significantly inhibits the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govnih.gov Its effect on Interleukin-6 (IL-6) was less pronounced, and it did not affect Interleukin-10 (IL-10) levels, suggesting a selective interference with specific cytokine signaling pathways. nih.gov Furthermore, RM33 was found to enhance the production of cyclooxygenase 2 (COX-2) in LPS-stimulated splenocytes, indicating an interaction with the arachidonic acid cascade. nih.gov
The inhibition of kinases such as AKT, mTOR, and MAPKs by related compounds points to the modulation of critical cell signaling pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways. mdpi.complos.org These pathways are central to regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. khanacademy.orgplos.org For example, the MAPK/ERK pathway is a cascade that links extracellular signals from growth factors to cellular responses like cell division. khanacademy.org By inhibiting key kinases in these pathways, isoxazolo-thiazepine derivatives can exert their anticancer effects. mdpi.com
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of isoxazolo[5,4-e] acs.orgscirp.orgthiazepine research is contingent on the development of efficient and sustainable synthetic methodologies. Future efforts will likely focus on "green chemistry" principles to reduce waste, energy consumption, and the use of hazardous materials. scirp.orgmdpi.com
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive as they combine multiple operational steps, thereby saving time, solvents, and reagents. scirp.org The development of novel MCRs for the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine core could rapidly generate diverse compound libraries. A study on the synthesis of related isoxazolo[2,3-c] acs.orgnih.govnih.govthiadiazepin-2-ones utilized a one-pot, three-component domino reaction catalyzed by p-toluene sulfonic acid (PTSA), demonstrating a green and efficient approach that could be adapted. scirp.org
Sustainable Catalysis: Research into novel catalytic systems is crucial. This includes using benign and recyclable catalysts, such as agro-waste-based materials like Water Extract of Orange Fruit Peel Ash (WEOFPA), which has been successfully used for synthesizing other isoxazole (B147169) derivatives. nih.gov Similarly, the application of polymer-supported catalysts, like a reusable form of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), could offer significant environmental benefits for specific reaction steps. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and lead to cleaner products for a variety of heterocyclic compounds, including fused isoxazoles. mdpi.com Exploring microwave-assisted protocols for the key cyclization steps in isoxazolo[5,4-e] acs.orgscirp.orgthiazepine synthesis could represent a significant improvement over conventional heating methods.
| Synthetic Strategy | Key Advantages | Relevant Example System |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, diversity generation | Isoxazolo[2,3-c] acs.orgnih.govnih.govthiadiazepin-2-ones via PTSA catalysis scirp.org |
| Sustainable Catalysis | Reduced toxicity, catalyst recyclability, cost-effectiveness | Isoxazole synthesis using agro-waste (WEOFPA) catalyst nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner products | General synthesis of fused isoxazoles and pyrazoles mdpi.com |
| Aqueous Synthesis | Environmentally benign solvent, simplified workup | TEMPO-catalyzed isoxazole synthesis in water organic-chemistry.org |
Advanced Computational Design of Isoxazolo[5,4-e]acs.orgscirp.orgthiazepine Analogues
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the activity of novel compounds and elucidating their mechanisms of action at a molecular level. For the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine scaffold, a robust in silico design and analysis pipeline will be essential.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. mdpi.com For a library of isoxazolo[5,4-e] acs.orgscirp.orgthiazepine analogues, these models can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for biological activity, guiding the design of more potent compounds. Such models have been successfully applied to other isoxazole derivatives to identify structural requirements for activity against targets like the Farnesoid X Receptor (FXR). mdpi.com
Molecular Docking: Docking simulations are invaluable for predicting the binding orientation of isoxazolo[5,4-e] acs.orgscirp.orgthiazepine analogues within the active site of a target protein. nih.govmdpi.com This technique can help rationalize observed structure-activity relationships (SAR) and prioritize the synthesis of compounds with the most favorable predicted binding interactions. For instance, docking studies on isoxazole-carboxamide derivatives identified key interactions within the COX-2 enzyme active site, explaining their potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability of the ligand-protein complex over time. mdpi.com By simulating the dynamic movements of the compound within the binding pocket, researchers can assess the stability of crucial hydrogen bonds and hydrophobic interactions, offering a more accurate picture of the binding event than static docking alone.
Exploration of New Biological Targets and Therapeutic Areas
While initial research has focused on cancer and antimicrobial applications, the unique structure of isoxazolo[5,4-e] acs.orgscirp.orgthiazepine suggests it may have utility across a broader range of diseases.
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Beyond broad screening, future work should focus on specific kinase families implicated in disease, such as Janus kinases (JAKs) in inflammatory disorders or cyclin-dependent kinases (CDKs) in cancer.
Chaperone Protein Modulation: Heat shock protein 90 (Hsp90) is a critical chaperone for many oncoproteins, making it a prime cancer target. In silico screening has identified isoxazole-based molecules as potential Hsp90 inhibitors, suggesting that the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine scaffold could be decorated to specifically target the ATP-binding pocket of Hsp90. bonviewpress.com
Nuclear Receptor Modulation: Isoxazole derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism. mdpi.com This opens the possibility of developing isoxazolo[5,4-e] acs.orgscirp.orgthiazepine analogues for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
Anti-inflammatory Activity: The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Given that certain isoxazole-carboxamides have shown potent and selective COX-2 inhibition, exploring this target space with isoxazolo[5,4-e] acs.orgscirp.orgthiazepine derivatives is a logical next step. nih.gov
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To move beyond simply identifying active compounds, it is crucial to understand their mechanism of action on a systemic level. Omics technologies provide the tools for this deep mechanistic dive. nih.gov
Chemoproteomics: This approach aims to identify the direct protein targets of a small molecule within a complex biological system. A novel photo-crosslinking method that utilizes the intrinsic photochemistry of the isoxazole ring itself has been reported. biorxiv.org Applying this technique to isoxazolo[5,4-e] acs.orgscirp.orgthiazepine probes could enable the unbiased identification of its binding partners in living cells, potentially uncovering novel targets and off-targets.
Metabolomics and Transcriptomics: Studying the changes in cellular metabolites and gene expression following treatment with an isoxazolo[5,4-e] acs.orgscirp.orgthiazepine derivative can provide a detailed picture of the pathways it modulates. nih.gov For example, a study on a different isoxazole compound revealed significant alterations in acylcarnitines and fatty acid metabolism genes, providing insight into its effects on cellular energy and lipid handling. nih.gov Similar studies could reveal if isoxazolo[5,4-e] acs.orgscirp.orgthiazepine derivatives function through metabolic reprogramming or by altering key signaling gene networks.
Toxicogenomics: Computational models can predict the metabolic fate of isoxazole-containing compounds, including their potential for bioactivation into reactive metabolites that can form adducts with cellular macromolecules like glutathione. nih.gov Integrating these predictive models with experimental metabolite profiling can proactively identify potential liabilities and guide the design of safer analogues.
Development of Prodrug Strategies and Targeted Delivery Systems (Academic focus)
Many promising drug candidates fail due to poor pharmacokinetic properties, such as low solubility or rapid metabolism. Prodrug strategies aim to overcome these limitations by masking the active drug with a promoiety that is cleaved in vivo to release the parent compound. organic-chemistry.org
For the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine core, several academic-focused prodrug approaches could be explored:
Improving Physicochemical Properties: If a lead compound suffers from poor aqueous solubility, a common issue with planar heterocyclic systems, a phosphate (B84403) or highly polar ester promoiety could be appended. This group would be designed to be cleaved by ubiquitous enzymes like phosphatases or esterases in the plasma, releasing the active drug. mdpi.com
Enzyme-Activated Targeting: For applications in cancer, a prodrug could be designed to be selectively activated by enzymes that are overexpressed in the tumor microenvironment, such as certain matrix metalloproteinases (MMPs) or caspases. This would concentrate the active cytotoxic agent at the site of action, reducing systemic toxicity. organic-chemistry.org
Antibody-Drug Enzyme Prodrug Therapy (ADEPT): In a more complex, two-step targeting strategy, an antibody fused to an enzyme is first administered to localize at the tumor surface. Subsequently, a non-toxic isoxazolo[5,4-e] acs.orgscirp.orgthiazepine prodrug is given, which is then converted into its active, cytotoxic form only at the tumor site by the pre-localized enzyme.
Combinatorial Chemistry and High-Throughput Screening of Derivatives
To fully explore the therapeutic potential of the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine scaffold, a large and diverse library of derivatives is required. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides the means to synthesize and evaluate such libraries efficiently. acs.orgnih.gov
Diversity-Oriented Synthesis (DOS): Rather than focusing on a single target, DOS aims to create a library of structurally diverse and complex molecules that cover a wide area of chemical space. nih.gov By designing a flexible synthetic route to the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine core with multiple points for diversification, a large library can be generated. This approach has been successfully used for other tricyclic thiazepine systems to discover novel anti-drug-resistant cancer agents. nih.gov
Solid-Phase Synthesis: Attaching the initial building blocks to a solid support (resin) allows for the use of excess reagents and simplified purification (washing the resin), which is highly amenable to automation and library generation. researchgate.net Developing a robust solid-phase synthesis for the isoxazolo[5,4-e] acs.orgscirp.orgthiazepine backbone would greatly facilitate combinatorial efforts.
Converging Screening Funnels: Instead of screening a massive library against a single target, a "converging" approach can be more efficient. Here, a representative subset of the library is initially screened against a broad panel of assays (e.g., a panel of cancer cell lines). nih.gov Hits from this initial screen can then inform the synthesis of a more focused, second-generation library for more detailed testing, maximizing the information gained from a limited number of compounds.
Q & A
Q. What are the established synthetic methodologies for Isoxazolo[5,4-E][1,4]thiazepine, and how can reaction conditions be optimized to improve yield?
Synthesis typically involves cyclization reactions of precursor heterocycles. For example, thermal rearrangements of sulfur-nitrogen heterocycles (e.g., thiadiazoles or thiazoles) under controlled temperatures (150–200°C) can yield fused systems like this compound. Electron-withdrawing substituents on aromatic rings favor intramolecular redox processes, while electron-donating groups accelerate reaction rates . Solvent polarity and reaction time significantly influence product distribution; polar aprotic solvents like DMF enhance cyclization efficiency. Optimization requires monitoring via TLC or HPLC to isolate intermediates and final products .
Q. How should structural characterization of this compound derivatives be performed to ensure accuracy?
Use a combination of spectroscopic techniques:
- NMR : and NMR identify substituent positions and ring fusion patterns. For example, coupling constants in NMR distinguish axial vs. equatorial proton orientations in thiazepine rings .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas. Fragmentation patterns help deduce ring connectivity .
- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for chiral centers in fused bicyclic systems .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) influence the biological activity of this compound derivatives?
Systematic structure-activity relationship (SAR) studies are critical:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and binding affinity to targets like cyclooxygenase-2 (COX-2) or TNFα receptors .
- Side-chain variations : For example, geranyl substituents in marine-derived analogs determine apoptotic vs. necrotic cell death mechanisms in Jurkat cells. Apoptosis correlates with caspase activation, while necrosis involves ROS overproduction .
- In vitro assays : Use competitive binding experiments (e.g., cAMP assays for adenosine A2A receptor inverse agonism) and cytotoxicity profiling (e.g., MTT assays on tumor cell lines) to quantify activity shifts .
Q. How can computational modeling resolve contradictions in experimental data for this compound’s mechanism of action?
Molecular docking and dynamics simulations clarify target interactions:
- Docking studies : Predict binding modes to proteins like BCL-2. For example, sulfur-nitrogen heterocycles compete with BH3 peptides for hydrophobic pockets, with RMSD values <2 Å indicating stable complexes .
- Free energy calculations : Use SIE (solvated interaction energy) to rank ligand affinity. Compounds with lower EC50 values correlate with favorable ΔG values (e.g., −8.5 kcal/mol for high-affinity binders) .
- RMSF analysis : Identifies protein regions destabilized by ligand binding, explaining discrepancies in cellular vs. biochemical assays .
Q. What strategies address conflicting data in pharmacokinetic (PK) studies of this compound analogs?
- ADME profiling : Measure logP (octanol-water partition coefficient) to predict bioavailability. Derivatives with logP <3 show improved aqueous solubility but reduced membrane permeability .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of methyl groups). Deuteration at labile positions (e.g., N-deuterated isotopologues) can extend half-life .
- Cross-species validation : Compare rodent vs. human hepatocyte metabolism to reconcile interspecies variability .
Data Contradiction Analysis
Q. How should researchers interpret divergent biological outcomes (e.g., apoptosis vs. necrosis) in studies of this compound derivatives?
- Dose-dependent effects : Low concentrations may induce apoptosis via caspase-3 activation, while high doses trigger necrosis through mitochondrial membrane disruption .
- Cell-type specificity : Jurkat cells (leukemia) vs. solid tumor lines (e.g., melanoma) exhibit different death pathways due to variable expression of pro-apoptotic proteins .
- Experimental controls : Include ROS scavengers (e.g., NAC) or caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanistic pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
